Fosamine ammonium
Overview
Description
Fosamine ammonium is a synthetic organophosphorus compound primarily used as a herbicide and plant growth regulator. It is known for its ability to inhibit the regrowth of woody plants and certain types of weeds. The compound is characterized by its white crystalline solid form and has a molecular formula of C₃H₁₁N₂O₄P .
Mechanism of Action
Target of Action
Ammonium ethyl carbamoylphosphonate, also known as fosamine ammonium , is primarily used as a herbicide and plant growth inhibitor . It is used to control woody plants, bindweed, and bracken . The primary targets of this compound are the dormant tissues of these plants .
Mode of Action
This compound exhibits slight systemic activity and acts by contact . Its primary mode of action is to prevent dormant tissues from becoming active and growing again . This inhibitory action on bud development is what makes it effective as a herbicide and plant growth regulator .
Biochemical Pathways
It is known that phosphonates, the group of compounds to which this compound belongs, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interfere with key metabolic pathways in plants, leading to the inhibition of growth.
Pharmacokinetics
It is known that this compound is a mobile compound . It is highly soluble in water and can be mobile in various soils .
Result of Action
The primary result of this compound’s action is the inhibition of growth in targeted plants. By preventing dormant tissues from becoming active and growing again, this compound effectively controls the growth of woody plants, bindweed, and bracken . This makes it an effective herbicide and plant growth regulator.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its dissipation is dependent on rapid, microbial-mediated degradation . In environments with low microbiological activities or long hydrological residence times, this compound may be found in surface waters . Despite its mobility, there is little evidence that leaching is a major route of dissipation in the field .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia
Cellular Effects
Given its involvement in the urea cycle, it may influence cell function by participating in the detoxification of ammonia, a process crucial for cellular metabolism .
Molecular Mechanism
It is known to be involved in the urea cycle, which suggests that it may interact with enzymes such as carbamoyl phosphate synthetase
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of Ammonium Ethyl Carbamoylphosphonate in laboratory settings. One study has reported that it has a favorable effect on the beauty and vase life of cut roses when used in conjunction with conventional nutrient sugars and bacteriostats .
Metabolic Pathways
Ammonium Ethyl Carbamoylphosphonate is involved in the urea cycle, a crucial metabolic pathway for the detoxification of ammonia in mammals
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosamine ammonium can be synthesized through the reaction of ethyl carbamoylphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of ammonium ethyl carbamoylphosphonate involves large-scale synthesis using high-purity reagents. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is then crystallized and purified for use .
Chemical Reactions Analysis
Types of Reactions: Fosamine ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various phosphonate compounds.
Substitution: Substituted phosphonate esters.
Scientific Research Applications
Fosamine ammonium has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential use in controlling unwanted plant growth in medical herb gardens.
Industry: Applied as a herbicide in agricultural and non-crop areas to control woody plants and weeds
Comparison with Similar Compounds
Fosamine ammonium: Another organophosphorus herbicide with similar applications.
Glyphosate: A widely used herbicide with a different mechanism of action.
Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds
Uniqueness: this compound is unique in its specific inhibition of dormant plant tissues, making it particularly effective for long-term control of woody plants and certain weeds. Its ability to inhibit regrowth for extended periods sets it apart from other herbicides .
Properties
IUPAC Name |
azanium;carbamoyl(ethoxy)phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSAMNSACVKIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)N)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59682-52-9 (Parent) | |
Record name | Fosamine-ammonium [BSI:ISO:ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9032406 | |
Record name | Fosamine ammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] | |
Record name | Fosamine-ammonium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5375 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE, SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS, 0.04 g/kg chloroform at 25 °C | |
Record name | FOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.33 | |
Record name | FOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000398 [mmHg], 0.53 mPa @ 25 °C | |
Record name | Fosamine-ammonium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5375 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALLINE SOLID, WHITE CRYSTALLINE SOLID | |
CAS No. |
25954-13-6 | |
Record name | Fosamine ammonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25954-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fosamine-ammonium [BSI:ISO:ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosamine ammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium ethyl carbamoylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FOSAMINE-AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2350MJR49J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175 °C | |
Record name | FOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ammonium ethyl carbamoylphosphonate interact with plants and what are the downstream effects?
A1: Ammonium ethyl carbamoylphosphonate is primarily absorbed through the foliage of plants. [] While its exact mode of action is not fully understood, it is known to disrupt plant growth processes, leading to controlled defoliation and growth inhibition. [] Studies in blackberry plants (Rubus proceras) demonstrated that AECP translocates rapidly throughout the plant, similar to the movement of nutrients. [] This systemic action contributes to its effectiveness in controlling various woody plant species. []
Q2: What is the environmental fate of Ammonium ethyl carbamoylphosphonate?
A2: Research indicates that AECP is biodegradable. [] Studies on channel catfish exposed to radiolabeled AECP in water and soil demonstrated that the compound does not significantly bioaccumulate in animal tissues. [] The residues in catfish plateaued within a few weeks and decreased significantly upon transfer to fresh water. [] Furthermore, AECP showed minimal impact on soil microbial activity, even at relatively high concentrations. []
Q3: Does Ammonium ethyl carbamoylphosphonate have any other applications beyond brush control?
A3: Interestingly, AECP has shown promise as a postharvest treatment for cut roses. [] Studies revealed that AECP, in combination with traditional floral preservatives, significantly enhanced the vase life and overall quality of cut roses. [] This unexpected application highlights the diverse potential of this compound.
Q4: Are there concerns about resistance developing to Ammonium ethyl carbamoylphosphonate?
A4: While the provided research doesn't directly address resistance development, it's a crucial aspect to consider with any herbicide. Long-term studies are necessary to monitor for potential resistance evolution in target weed species. Understanding the mechanism of action and cross-resistance patterns with other herbicides will be essential for managing potential resistance issues.
Q5: What analytical methods are used to study Ammonium ethyl carbamoylphosphonate?
A5: Research involving AECP utilizes radiolabeling techniques, particularly with Carbon-14, to track the absorption, translocation, and metabolism of the compound in plants and animals. [, ] These studies provide valuable insights into the environmental fate and behavior of AECP. Further research may explore advanced analytical techniques like mass spectrometry or chromatography to quantify AECP residues in various matrices.
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